molecular formula C16H15F3N4O2 B2926218 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2034293-49-5

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2926218
CAS No.: 2034293-49-5
M. Wt: 352.317
InChI Key: FVGMQHPHQDQQRW-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an azetidine ring linked to a 4-cyclopropyl-substituted 1,2,3-triazole and a 3-(trifluoromethoxy)phenyl methanone group. Its molecular formula is inferred as C₁₈H₁₉F₃N₄O₂, with a molecular weight of approximately 388.4 g/mol (calculated based on structural analogs from and ).

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)25-13-3-1-2-11(6-13)15(24)22-7-12(8-22)23-9-14(20-21-23)10-4-5-10/h1-3,6,9-10,12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGMQHPHQDQQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two major components:

  • Azetidine ring - a four-membered nitrogen-containing heterocycle.
  • Triazole moiety - a five-membered ring containing three nitrogen atoms.

The trifluoromethoxy group contributes to the compound's lipophilicity and may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known to exhibit diverse pharmacological properties, including:

  • Antimicrobial activity : Compounds containing triazole groups are often effective against various bacterial strains.
  • Anticancer properties : The azetidine component may contribute to the inhibition of cancer cell proliferation through modulation of signaling pathways.

Antimicrobial Activity

Research has shown that triazole derivatives can exhibit significant antibacterial effects. For instance, studies have indicated that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The potential anticancer effects of this compound are supported by studies indicating that triazole derivatives can induce apoptosis in cancer cells. This is often mediated through the activation of caspase pathways or inhibition of specific kinases involved in cell cycle regulation.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Enzyme InhibitionModulation of kinase activity

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazole derivatives demonstrated that compounds similar to the target molecule exhibited effective antibacterial properties against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that derivatives with azetidine structures showed significant cytotoxicity. The mechanism was linked to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs (triazole-azetidine cores or aryl methanone groups). Data are derived from experimental or computational studies in the provided evidence.

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Azetidine-1,2,3-triazole 3-(Trifluoromethoxy)phenyl ~388.4 High lipophilicity (OCF₃), rigid conformation
Compound Azetidine-1,2,3-triazole 2,4-Difluorophenyl ~337.4 Enhanced polarity (F substituents), potential CNS activity
Compound Phenyl-triazole 3,5-Difluorophenyl, trifluoromethyl ~407.3 Dual electron-withdrawing groups (F, CF₃), possible protease inhibition
Compound 1,2,4-Triazole-thioether Phenylsulfonyl, difluorophenyl ~520.5 Bulky sulfonyl group, lower solubility
Compound Azetidine-1,2,3-triazole 6-Methoxyindole 337.4 Indole moiety for π-π stacking, moderate metabolic stability

Key Findings:

Electron-Withdrawing Effects : The OCF₃ group in the target compound confers greater metabolic stability compared to methoxy () or difluorophenyl () analogs, as trifluoromethyl/trifluoromethoxy groups resist oxidative degradation .

Computational Predictions : Density Functional Theory (DFT) studies () suggest that azetidine-containing compounds (e.g., target and ) exhibit planar geometry at the triazole-azetidine junction, enhancing π-orbital overlap for receptor interactions .

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